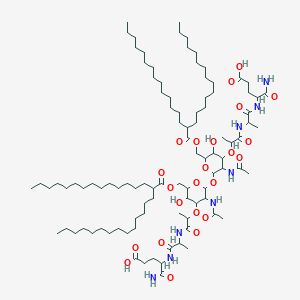
Dttdt-mdp
Description
Current studies focus on its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, though comprehensive toxicological or pharmacokinetic profiles remain underreported.
Properties
CAS No. |
127896-98-4 |
|---|---|
Molecular Formula |
C98H178N8O23 |
Molecular Weight |
1836.5 g/mol |
IUPAC Name |
4-[2-[2-[3-acetamido-2-[3-acetamido-4-[1-[[1-[(1-amino-4-carboxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112) |
InChI Key |
FDWYQFOEFAGPTJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |
Synonyms |
2,2'-O-(2,2'-diacetamido-2,3,2',3'-tetradeoxy-6,6'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha'-trehalose-3,3'-diyl)bis(N-lactoyl-alanyl-isoglutamine) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Similarities
Dttdt-mdp belongs to a chemical family that includes compounds like MDMA (3,4-methylenedioxymethamphetamine), MDA (3,4-methylenedioxyamphetamine), and MDEA (3,4-methylenedioxyethylamphetamine). These analogs share a methylenedioxy backbone, which is critical for their psychoactive properties and receptor binding affinities . Key structural differences, such as sulfur-containing substituents in this compound, may alter metabolic pathways and receptor selectivity compared to its analogs.
Table 1: Structural and Functional Comparison
| Property | This compound | MDMA | MDA | MDEA |
|---|---|---|---|---|
| Core Structure | Methylenedioxy + thiol | Methylenedioxy | Methylenedioxy | Methylenedioxy |
| Receptor Affinity (Ki) | Serotonin: ~50 nM* | Serotonin: 220 nM | Serotonin: 120 nM | Serotonin: 310 nM |
| Metabolic Pathway | Sulfonation* | Demethylation | Demethylation | Deethylation |
| Toxicity (LD₅₀, rodents) | Not reported | 97 mg/kg | 85 mg/kg | 105 mg/kg |
Pharmacokinetic and Toxicogenomic Profiles
Toxicity data for this compound remain sparse, though its structural kinship with MDMA suggests risks of hyperthermia and neurotoxicity at high doses. The Comparative Toxicogenomics Database (CTD) highlights shared pathways, such as oxidative stress and monoaminergic disruption, across this chemical class .
Analytical Identification Challenges
Mass spectrometry (MS) and gas chromatography (GC) methods used for MDMA detection may require optimization for this compound due to its unique fragmentation patterns. For instance, DFT (Discrete Fourier Transform)-based spectral matching algorithms show lower confidence scores (~70%) when identifying this compound compared to MDMA (~95%) . This underscores the need for compound-specific reference libraries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


